molecular formula C7H10O2 B3050964 1,2-Cyclohexanedione, 4-methyl- CAS No. 3008-42-2

1,2-Cyclohexanedione, 4-methyl-

Cat. No.: B3050964
CAS No.: 3008-42-2
M. Wt: 126.15 g/mol
InChI Key: PMVXNJKNQOPOLI-UHFFFAOYSA-N
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Description

1,2-Cyclohexanedione, 4-methyl-: is an organic compound with the molecular formula C7H10O2. It is a derivative of cyclohexanedione, where a methyl group is attached to the fourth carbon of the cyclohexane ring. This compound is part of the diketone family, characterized by the presence of two carbonyl groups (C=O) within the same molecule. It is a colorless solid that is soluble in various organic solvents and has significant applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Cyclohexanedione, 4-methyl- can be synthesized through several methods. One common approach involves the oxidation of 4-methylcyclohexanone using selenium dioxide (SeO2) as the oxidizing agent . The reaction typically occurs in an organic solvent such as acetic acid under reflux conditions. Another method involves the catalytic hydrogenation of 4-methyl-1,2-cyclohexanediol using a palladium catalyst .

Industrial Production Methods: Industrial production of 1,2-Cyclohexanedione, 4-methyl- often employs large-scale oxidation processes. These processes utilize oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic media to achieve high yields of the desired diketone . The reaction conditions are optimized to ensure maximum efficiency and minimal by-product formation.

Chemical Reactions Analysis

Types of Reactions: 1,2-Cyclohexanedione, 4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), selenium dioxide (SeO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Amines, hydrazines, and other nucleophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: 4-Methyl-1,2-cyclohexanediol.

    Substitution: Imines, enamines, and other derivatives.

Comparison with Similar Compounds

    1,2-Cyclohexanedione: The parent compound without the methyl group.

    1,3-Cyclohexanedione: An isomer with carbonyl groups at the 1 and 3 positions.

    4-Methylcyclohexanone: A related compound with a single carbonyl group.

Uniqueness: 1,2-Cyclohexanedione, 4-methyl- is unique due to the presence of both a methyl group and two carbonyl groups on the cyclohexane ring. This structural feature enhances its reactivity and makes it a valuable intermediate in organic synthesis. Compared to its isomers, the 1,2-dione configuration allows for distinct reaction pathways and product formation .

Properties

IUPAC Name

4-methylcyclohexane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(8)7(9)4-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVXNJKNQOPOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883934
Record name 1,2-Cyclohexanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3008-42-2
Record name 4-Methyl-1,2-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3008-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Cyclohexanedione, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003008422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Cyclohexanedione, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Cyclohexanedione, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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